

Application Notes and Protocols: Immunoprecipitation of USP28 Substrates Following Usp28-IN-3 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Usp28-IN-3*

Cat. No.: *B15141407*

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Introduction

Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key oncoproteins, thereby influencing cell proliferation, cell cycle progression, and DNA damage response.[1][2] USP28 removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation.[2] Key substrates of USP28 include the transcription factor c-MYC, as well as c-JUN, and Δ Np63, all of which are implicated in the progression of various cancers, including squamous cell lung carcinoma.[1]

The development of small molecule inhibitors targeting USP28, such as **Usp28-IN-3**, presents a promising therapeutic strategy to induce the degradation of these oncoproteins. **Usp28-IN-3** and similar inhibitors function by blocking the catalytic activity of USP28, leading to the accumulation of ubiquitinated substrates and their subsequent degradation by the proteasome. [3] This, in turn, can lead to the regression of tumors that are dependent on high levels of these oncoproteins.

These application notes provide detailed protocols for the immunoprecipitation of USP28 substrates, with a focus on c-MYC, following treatment with the USP28 inhibitor **Usp28-IN-3**. The protocols and data presented herein are intended to guide researchers in studying the effects of USP28 inhibition on substrate stability and interaction.

Data Presentation

Treatment of cancer cell lines with **Usp28-IN-3** is expected to lead to a dose-dependent decrease in the protein levels of USP28 substrates. The following tables summarize representative quantitative data from western blot analyses showing the reduction in c-MYC, c-JUN, and ΔNp63 protein levels after 24 hours of treatment with **Usp28-IN-3** in a squamous cell lung carcinoma cell line.

Table 1: Effect of **Usp28-IN-3** on c-MYC Protein Levels

| Usp28-IN-3 Concentration (nM) | Relative c-MYC Protein Level (%) (Mean ± SD) |
|-------------------------------|--|
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 75 ± 4.1 |
| 50 | 42 ± 3.5 |
| 100 | 21 ± 2.8 |
| 500 | 8 ± 1.9 |

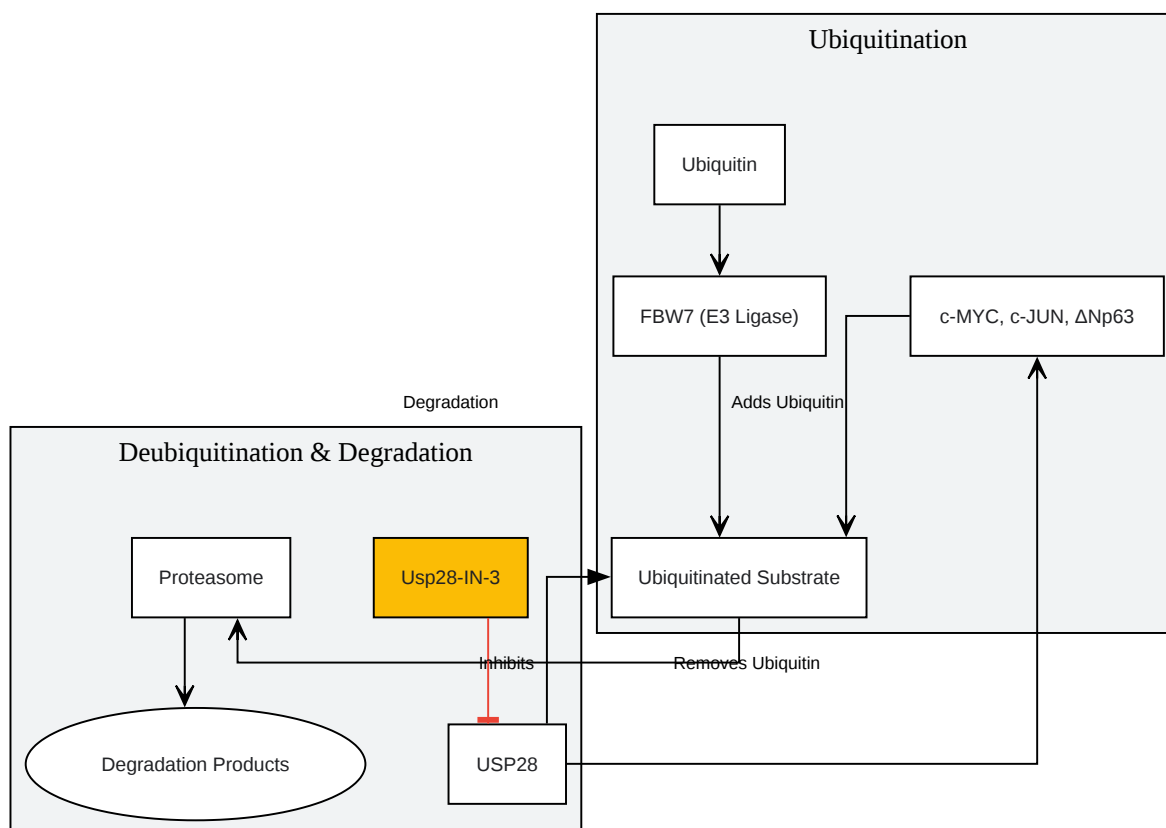
Table 2: Effect of **Usp28-IN-3** on c-JUN and ΔNp63 Protein Levels

| Usp28-IN-3 Concentration (nM) | Relative c-JUN Protein Level (%) (Mean ± SD) | Relative ΔNp63 Protein Level (%) (Mean ± SD) |
|-------------------------------|--|--|
| 0 (Vehicle) | 100 ± 6.1 | 100 ± 5.8 |
| 100 | 35 ± 4.9 | 45 ± 5.1 |
| 500 | 12 ± 2.3 | 18 ± 3.2 |

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific inhibitor used.

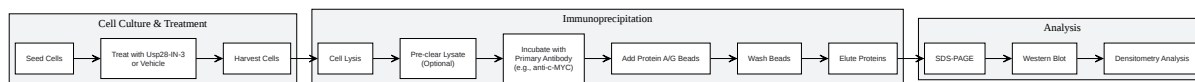
Signaling Pathways and Experimental Workflows

To visualize the mechanism of USP28 and the experimental approach to study its inhibition, the following diagrams are provided.



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Caption: USP28 signaling pathway and mechanism of **Usp28-IN-3** action.



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Caption: Experimental workflow for immunoprecipitation of USP28 substrates.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of USP28 and c-MYC

This protocol is designed to determine the interaction between USP28 and its substrate c-MYC, and how this interaction may be affected by **Usp28-IN-3** treatment.

Materials:

- Cell culture reagents
- Squamous cell lung carcinoma (or other relevant) cell line
- **Usp28-IN-3**
- Phosphate-buffered saline (PBS)
- Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 250 mM NaCl, 1% Triton-X100, supplemented with protease and phosphatase inhibitors.^[4]
- Primary antibodies: anti-USP28, anti-c-MYC
- Normal rabbit or mouse IgG (isotype control)
- Protein A/G agarose beads

- Wash Buffer: Same as Co-IP Lysis Buffer
- Elution Buffer: 1X Laemmli sample buffer
- SDS-PAGE and western blotting reagents

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with the desired concentrations of **Usp28-IN-3** or vehicle control for the specified duration (e.g., 24 hours).
- Cell Lysis:
 - Wash cell pellets with ice-cold PBS.
 - Lyse cells in Co-IP Lysis Buffer on ice for 10 minutes.[\[4\]](#)
 - Centrifuge lysates at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[\[4\]](#)
 - Collect the supernatant (cleared lysate).
- Immunoprecipitation:
 - Incubate the cleared cell lysates with the primary antibody (e.g., anti-USP28) or isotype control IgG overnight at 4°C on a rotating wheel.[\[4\]](#)
 - Add 30 µl of a 50% slurry of Protein A/G agarose beads and continue to incubate for 2-4 hours at 4°C.[\[4\]](#)
- Washing:
 - Collect the precipitated complexes by centrifugation.
 - Wash the beads three times with Co-IP Lysis Buffer.[\[4\]](#)

- Elution and Analysis:
 - After the final wash, resuspend the beads in 1X Laemmli sample buffer.
 - Boil the samples at 95°C for 10 minutes to elute the proteins.
 - Analyze the eluted proteins by SDS-PAGE and western blotting using the anti-c-MYC antibody.

Protocol 2: Ubiquitin Pulldown Assay for c-MYC

This protocol is used to assess the ubiquitination status of c-MYC following USP28 inhibition.

Materials:

- Cell culture reagents and relevant cell line
- **Usp28-IN-3**
- MG132 (proteasome inhibitor)
- His-tagged ubiquitin expression vector (optional, for overexpression)
- Lysis Buffer for Ubiquitin Pulldown: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors and N-ethylmaleimide (NEM) to inhibit deubiquitinases.
- Ni-NTA agarose beads
- Wash Buffer: Lysis buffer with adjusted imidazole concentrations for washing.
- Elution Buffer: Lysis buffer with a high concentration of imidazole or 1X Laemmli buffer.
- Anti-c-MYC antibody for western blotting.

Procedure:

- Cell Culture and Treatment:

- (Optional) Transfect cells with a His-tagged ubiquitin expression vector.
- Treat cells with **Usp28-IN-3** or vehicle.
- Before harvesting, treat cells with MG132 (e.g., 10-20 μ M) for 3-4 hours to allow for the accumulation of ubiquitinated proteins.[5]
- Cell Lysis:
 - Lyse cells in the Lysis Buffer for Ubiquitin Pulldown.
 - Clear the lysate by centrifugation.
- Ubiquitin Pulldown:
 - Incubate the cleared lysate with Ni-NTA agarose beads for 2-4 hours at 4°C to capture His-tagged ubiquitinated proteins.[5]
- Washing:
 - Wash the beads with Wash Buffer to remove non-specific binding.
- Elution and Analysis:
 - Elute the ubiquitinated proteins from the beads.
 - Analyze the eluate by SDS-PAGE and western blotting with an anti-c-MYC antibody to detect ubiquitinated c-MYC. An increase in the smear of higher molecular weight bands corresponding to polyubiquitinated c-MYC is expected with **Usp28-IN-3** treatment.

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- To cite this document: BenchChem. [Application Notes and Protocols: Immunoprecipitation of USP28 Substrates Following Usp28-IN-3 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141407#immunoprecipitation-of-usp28-substrates-after-usp28-in-3-treatment]

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